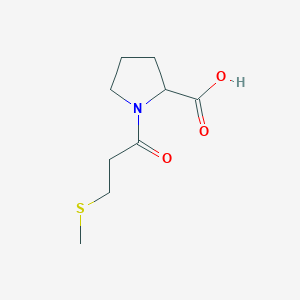

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-14-6-4-8(11)10-5-2-3-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKWFPYPZTKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 3-methylsulfanylpropanoic acid under appropriate conditions to form the desired product . The reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a precursor for the synthesis of bioactive compounds.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Captopril vs. Target Compound

Captopril, a clinically used ACE inhibitor, shares the same molecular formula (C9H15NO3S) and pyrrolidine-2-carboxylic acid backbone as the target compound. However, the position of the methyl and sulfanyl groups differs:

- Captopril: 2-methyl-3-sulfanylpropanoyl group.

- Target Compound: 3-methylsulfanylpropanoyl group.

This positional variance impacts enzyme binding affinity . Captopril’s 2-methyl group enhances steric hindrance, optimizing interaction with the ACE active site . The target compound’s 3-methylsulfanyl group may alter metabolic stability due to increased steric bulk near the sulfur atom.

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid

This analog replaces the methylsulfanyl group with an isobutyryl moiety (2-methylpropanoyl). The absence of sulfur reduces molecular weight (185.22 g/mol vs. 217.28 g/mol) and likely decreases polarity, affecting solubility and membrane permeability . Such analogs are often intermediates in synthesizing more complex derivatives.

Sulfonyl-Modified Derivatives (e.g., Trifluoromethylphenyl, Chlorophenyl)

Compounds like 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid and 1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid feature sulfonyl groups instead of thioether linkages. The sulfonyl group:

- Enhances chemical stability (resistance to oxidation compared to thioethers).

- Introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

Pyrrolidinone Derivatives (e.g., 5-Oxopyrrolidine-3-carboxylic Acid)

highlights pyrrolidinone derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid) with 5-oxo modifications. These compounds exhibit enhanced antioxidant and anticancer activities due to keto-group participation in redox cycles and hydrogen bonding .

Biological Activity

1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrrolidine ring with a carboxylic acid group and a methylsulfanylpropanoyl substituent. The unique structure contributes to its biological interactions.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor binding.

Enzyme Interactions

Research indicates that compounds with similar structures can act as enzyme inhibitors or substrates. The specific interactions of this compound with enzymes remain to be fully elucidated but are hypothesized to involve conformational changes in enzyme active sites due to hydrogen bonding .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar functional groups have been shown to inhibit bacterial growth, indicating potential for development as an antimicrobial agent .

Neuroprotective Effects

Some analogs of pyrrolidine derivatives have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. This suggests that this compound could also possess similar properties, warranting further investigation into its effects on neuronal health and function .

Structure-Activity Relationship (SAR)

A structure-activity relationship study is essential for understanding how modifications to the compound influence its biological activity. Research on related compounds has shown that substituents on the pyrrolidine ring can significantly alter receptor selectivity and potency .

| Compound | Activity | Notes |

|---|---|---|

| This compound | Potential antimicrobial | Requires further testing |

| Analog A | High NMDA receptor antagonist | IC50 values < 200 nM |

| Analog B | Neuroprotective | Effective in cellular models |

Case Studies

Several case studies have explored the biological activities of pyrrolidine derivatives:

- Neuroprotective Study : A study investigated the effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death, suggesting a protective role against neurotoxicity .

- Antimicrobial Efficacy : A series of experiments tested various pyrrolidine compounds against common bacterial strains. The results indicated that some derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.